![molecular formula C5H9ClN2 B14432049 7-Chloro-1,7-diazabicyclo[2.2.1]heptane CAS No. 79614-45-2](/img/structure/B14432049.png)
7-Chloro-1,7-diazabicyclo[2.2.1]heptane
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Overview
Description
7-Chloro-1,7-diazabicyclo[221]heptane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 1 and 7 positions and a chlorine atom at the 7 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications to deliver products possessing the desired bicyclic structure . Another method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this route may yield lower overall efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts, such as platinum oxide, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,7-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 7 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-Chloro-1,7-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-1,7-diazabicyclo[2.2.1]heptane include:
1,7-Diazabicyclo[2.2.1]heptane: Lacks the chlorine atom at the 7 position.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Features additional methyl groups and a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 7 position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-1,7-diazabicyclo[2.2.1]heptane?
- Methodology : The synthesis of azabicyclo derivatives often involves cycloaddition or functionalization of preformed bicyclic frameworks. For example, azabicyclo[2.2.1]heptane derivatives can be synthesized via formal [4 + 2] cycloaddition reactions, as demonstrated in asymmetric approaches to bicyclo[2.2.1]heptane carboxylates . For chloro-substituted analogs, post-synthetic chlorination (e.g., using thionyl chloride or chlorinating agents) of hydroxyl or amine precursors may be employed. Purification via column chromatography and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How can the molecular structure of this compound be experimentally validated?
- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. If single crystals are obtainable, diffraction data can resolve bond lengths, angles, and stereochemistry. For liquid or amorphous samples, advanced NMR techniques (e.g., 2D-COSY, HSQC, NOESY) can elucidate connectivity and spatial arrangements. Computational methods like density functional theory (DFT) can supplement experimental data by optimizing geometries and predicting spectroscopic profiles .
Q. Which computational models are suitable for predicting the physicochemical properties of this compound?
- Methodology : The Joback and Crippen group contribution methods are widely used to estimate properties such as boiling point, vapor pressure, and logP. For example, the Crippen method calculates log10 water solubility based on molecular fragments, while the Joback method predicts thermodynamic properties like critical temperatures . DFT-based simulations (e.g., Gaussian or ORCA software) can further assess electronic properties, including HOMO-LUMO gaps and electrostatic potential maps, to infer reactivity .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound be resolved?
- Methodology : Contradictory stability reports may arise from impurities or experimental conditions. Design a controlled thermogravimetric analysis (TGA) study under inert and oxidative atmospheres to isolate decomposition pathways. Complement this with differential scanning calorimetry (DSC) to measure enthalpy changes. Cross-validate results with accelerated aging experiments and DFT calculations of bond dissociation energies (BDEs) to identify weak points in the structure .
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?
- Methodology : The rigid bicyclic framework complicates stereocontrol. Asymmetric catalysis using chiral auxiliaries (e.g., bornane sulfam) or transition-metal catalysts (e.g., Rh or Pd with chiral ligands) can induce enantioselectivity. Kinetic resolution or enzymatic methods may also separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and optimize reaction conditions (temperature, solvent, catalyst loading) iteratively .
Q. How can computational modeling predict the detonation properties of this compound for high-energy applications?
- Methodology : Use DFT to calculate heats of formation (HOFs) and bond dissociation energies. Pair this with molecular dynamics simulations to estimate detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. Validate predictions against experimental shock sensitivity tests (e.g., drop-weight impact tests) and compare with structurally similar nitramine compounds. Stability-lability trade-offs must be analyzed to balance energy density and safety .
Properties
CAS No. |
79614-45-2 |
---|---|
Molecular Formula |
C5H9ClN2 |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
7-chloro-1,7-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9ClN2/c6-8-5-1-3-7(8)4-2-5/h5H,1-4H2 |
InChI Key |
KZQDLEGKLZWKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1N2Cl |
Origin of Product |
United States |
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